4-Phenyltetrahydrofuran-3-ol

Description

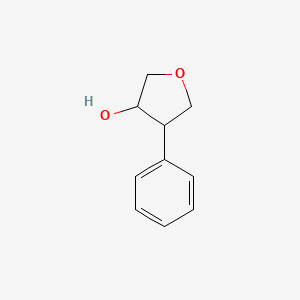

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMERZAYEXRFPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307740 | |

| Record name | Tetrahydro-4-phenyl-3-furanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420794-90-6 | |

| Record name | Tetrahydro-4-phenyl-3-furanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420794-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4-phenyl-3-furanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms in 4 Phenyltetrahydrofuran 3 Ol Synthesis

Mechanistic Investigations of Cyclization Processes

The formation of the five-membered tetrahydrofuran (B95107) ring is typically the key step in the synthesis. This process can occur through various intramolecular pathways, including nucleophilic substitutions, metal-mediated cyclizations, and rearrangements involving reactive intermediates.

Intramolecular SN2 (bimolecular nucleophilic substitution) reactions are a fundamental strategy for forming the tetrahydrofuran ring. In this pathway, a tethered nucleophile, typically a hydroxyl group, attacks an electrophilic carbon atom, displacing a leaving group and closing the ring.

One common approach involves the intramolecular ring-opening of an epoxide. nih.gov This reaction, first described in 1978, is widely used in complex molecule synthesis and proceeds via an SN2 mechanism where the alcohol attacks one of the epoxide carbons. nih.gov Another strategy involves the cyclization of a diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., a mesylate), which is then displaced by the remaining hydroxyl group. researchgate.net

Lewis and Brønsted acids can be used to catalyze the direct intramolecular substitution of non-derivatized alcohols. diva-portal.org For instance, iron(III) triflate (Fe(OTf)3) has been shown to catalyze the cyclization of alcohols, with experimental evidence pointing to an SN2-type reaction pathway. diva-portal.org Similarly, phosphinic acid can catalyze the stereospecific intramolecular substitution of alcohols with O-centered nucleophiles to yield five-membered heterocycles. diva-portal.org

Mechanistic studies on the reaction of epoxides with electron-rich alkenes, promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), suggest that the pathway is dependent on the nucleophilicity of the alkene. For more nucleophilic alkenes like α-methylstyrene, the reaction proceeds predominantly through an SN2-type pathway. ua.esnih.gov In these cases, the direct nucleophilic attack of the alkene on the activated epoxide leads to an intermediate that cyclizes to form the tetrahydrofuran ring. mdpi.com

The table below summarizes findings related to SN2-type cyclizations for tetrahydrofuran synthesis.

| Precursor Type | Reaction | Catalyst/Promoter | Key Mechanistic Feature | Ref. |

| Alkenol with Epoxide | Intramolecular Cyclization | Base or Acid | Intramolecular SN2 attack of alcohol on epoxide | nih.gov |

| Diol Derivative | Intramolecular Cyclization | - | Attack of hydroxyl on carbon with a leaving group (e.g., mesylate) | researchgate.net |

| Non-derivatized Alcohol | Intramolecular Substitution | Fe(OTf)3 or Phosphinic Acid | Direct, stereospecific SN2-type substitution of the OH group | diva-portal.org |

| Epoxide + Alkene | Intermolecular reaction followed by cyclization | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | SN2-type attack of a highly nucleophilic alkene on the epoxide | ua.esnih.gov |

Palladium-catalyzed oxidative cyclization of unsaturated alcohols is a powerful method for synthesizing substituted tetrahydrofurans. The key mechanistic step is an intramolecular oxypalladation, where the hydroxyl group attacks the palladium-activated alkene. This process can proceed through either a syn- or anti-oxypalladation pathway, leading to different stereochemical outcomes.

Anti-Oxypalladation: In some systems, the reaction proceeds via an anti-oxypalladation mechanism. acs.org Studies using a PdCl2/1,4-benzoquinone (B44022) catalyst system for the cyclization of trisubstituted alkenols showed a 5-exo Markovnikov regioselectivity. Deuterium-labeling experiments confirmed that the reaction proceeds through an anti-oxypalladation intermediate. acs.org

Syn-Oxypalladation: Conversely, syn-oxypalladation (also referred to as cis-oxypalladation) has been identified in other contexts. nih.govacs.org The Pd(II)-catalyzed ring formation of certain ε-hydroxy allylic alcohols occurs via a 5-exo-trigonal process. nih.govacs.org The observed stereochemistry of the resulting tetrahydrofuran products is consistent with a mechanism involving syn-oxypalladation. researchgate.netnih.govacs.org The facial selection for the formation of the initial alkene-Pd(II)-π-complex, directed by the chiral allylic alcohol or the nucleophilic alcohol, is a critical step in determining the final stereochemistry. nih.govacs.org

The choice between syn- and anti-pathways can be influenced by the specific palladium catalyst and reaction conditions. nih.govacs.org

In certain synthetic routes, the cyclization proceeds through the formation of a carbocation intermediate. This is particularly common in reactions promoted by strong acids or under specific electrochemical conditions.

An electrochemical deconstructive functionalization approach has been developed to synthesize C(sp³)-rich heterocycles, including 2-phenyltetrahydrofuran. acs.org The mechanism involves the anodic generation of an aromatic radical cation, followed by mesolytic cleavage of a C-C bond to form a benzylic carbocation. This carbocation is then trapped by an internal hydroxyl nucleophile to form the tetrahydrofuran ring. The involvement of a planar benzylic secondary carbocation intermediate was confirmed by an experiment showing that an enantiomerically pure starting material yielded a racemic product. acs.org

Lewis acid-mediated reactions can also generate carbocationic intermediates. For example, the reaction of donor-acceptor cyclopropanes with aldehydes in the presence of a Lewis acid like Sn(OTf)₂ is believed to proceed via the opening of the cyclopropane (B1198618) ring to form a stabilized carbocation, which is then trapped by the aldehyde. nih.govgre.ac.uk Similarly, the reaction of epoxides with less nucleophilic alkenes, promoted by HFIP, appears to follow a purely ionic (SN1-type) route involving a carbocationic intermediate. ua.esmdpi.com

Ylide rearrangements offer a distinct, often metal-free, pathway to tetrahydrofuran derivatives. These reactions typically involve the formation of an oxonium ylide, which then undergoes a sigmatropic rearrangement.

Photochemical ring expansion of oxetanes to tetrahydrofurans can be achieved under metal-free conditions. rsc.orgrsc.orgresearchgate.net The mechanism involves the formation of an oxygen ylide intermediate, which then rearranges. Computational studies using DFT calculations suggest that the ring expansion proceeds via a diradical pathway. rsc.orgrsc.org The stereoselectivity of the rearrangement is influenced by the different bond lengths in the ylide intermediate. rsc.orgrsc.org

The formation of oxonium ylides as transient intermediates has also been observed directly. The reaction of free alkylidenecarbenes with tetrahydrofuran as a solvent can lead to the reversible formation of an oxonium ylide. acs.org Furthermore, ultrafast transient infra-red absorption spectroscopy has provided direct evidence for ylide formation when singlet α-carbonyl carbenes are captured in aprotic nucleophilic solvents like tetrahydrofuran. scispace.com

Influence of Catalysis on Reaction Mechanisms

The choice of catalyst is paramount in directing the reaction mechanism and, consequently, the outcome of the synthesis. Different catalysts can favor distinct pathways such as SN2, oxypalladation, or carbocationic routes.

In palladium-catalyzed reactions , the ligand environment and the palladium source can dictate the mechanistic pathway. For instance, a PdCl₂/CuCl₂ system can favor a 6-endo cyclization, while a Pd(OAc)₂/Cu(OAc)₂ system promotes a 5-exo cyclization for the same substrate. acs.org The co-oxidant is also critical; switching from Cu(OAc)₂ to 1,4-benzoquinone (BQ) with a PdCl₂ catalyst was found to increase both yield and diastereoselectivity, which is attributed to the promotion of an anti-oxypalladation pathway influenced by intramolecular hydrogen bonding. acs.org

Lewis and Brønsted acid catalysis can activate substrates for nucleophilic attack. Iron(III) triflate (Fe(OTf)₃) and phosphinic acid have been shown to catalyze the direct intramolecular substitution of alcohols via an SN2-type mechanism, providing a stereospecific route to heterocycles. diva-portal.org In other systems, strong Lewis acids like titanium tetrachloride or tin tetrachloride are used to promote reactions involving carbocationic intermediates, such as the cyclization of donor cyclopropanes. gre.ac.uk The choice of acid can be critical; in the HFIP-promoted reaction of epoxides, the high acidity and hydrogen bond donating ability of HFIP are crucial for activating the epoxide ring, favoring an SN1 or SN2 pathway depending on the other reactant. ua.esnih.gov

Electrochemical methods provide a catalyst-free alternative for generating reactive intermediates. Anodic oxidation can be used to form radical cations from arylalcohol substrates, which then fragment to produce carbocation intermediates that cyclize to form tetrahydrofurans. acs.org This method highlights how reaction control can be achieved through applied potential rather than chemical reagents.

The table below illustrates the influence of different catalysts on the reaction mechanism in tetrahydrofuran synthesis.

| Catalyst System | Substrate Type | Predominant Mechanism | Key Outcome | Ref. |

| PdCl₂/BQ | Trisubstituted Alkenol | anti-Oxypalladation | High diastereoselectivity, 5-exo cyclization | acs.org |

| Pd(II) | Chiral ε-hydroxy allylic alcohol | syn-Oxypalladation | Stereospecific formation of 5-alkenyltetrahydrofuran | nih.govacs.org |

| Fe(OTf)₃ | Enantioenriched Alcohol | SN2-type Substitution | Stereospecific formation of heterocycles | diva-portal.org |

| HFIP (promoter) | Epoxide + Alkene | SN1 or SN2 | Pathway depends on alkene nucleophilicity | ua.esmdpi.com |

| Anodic Oxidation | Arylalcohol | Radical Cation → Carbocation | Formation of racemic product from chiral starting material | acs.org |

Role of Intramolecular Interactions and Conformational Constraints

Beyond the catalyst and substrates, subtle intramolecular interactions and conformational constraints within the reacting molecule play a critical role in determining the reaction's stereochemical outcome.

In palladium-catalyzed oxidative cyclizations, intramolecular hydrogen bonding has been identified as a key factor for enhancing both reactivity and diastereoselectivity. acs.org In the cyclization of certain alkenols, a distal hydrogen-bond accepting functionality can interact with the reacting alcohol. This interaction increases the nucleophilicity of the alcohol and, crucially, introduces specific conformational constraints in the transition state. acs.org These constraints favor a particular geometry for the cyclization, leading to higher diastereoselectivity. acs.org

The stereochemistry of Pd(II)-catalyzed tetrahydrofuran ring formation is also heavily influenced by conformational factors. acs.org The reaction mechanism involves a facial selection during the formation of the alkene-Pd(II)-π-complex. This selection can be directed by either a chiral center on the allylic alcohol or by the incoming nucleophilic alcohol, effectively controlling which face of the double bond coordinates to the palladium center. nih.govacs.org Substrates with rigid backbones, such as those containing a 2,2,4,4-tetraisopropyl-1,3,5,2,4-trioxadisilocane ring, are used to restrict conformational freedom and study these stereochemical directing effects. nih.govacs.org These constraints are essential for achieving the high stereospecificity observed in these reactions. researchgate.netnih.govacs.org

Stereochemical Aspects of 4 Phenyltetrahydrofuran 3 Ol Derivatives

Diastereoselectivity in Synthesis

The inherent structure of the starting materials can be strategically designed to favor the formation of a particular diastereomer. The use of chiral starting materials, often derived from the "chiral pool," is a common strategy to introduce stereochemical bias. soton.ac.uk For instance, the synthesis of 3,4-cis-disubstituted tetrahydrofurans can be achieved with high diastereoselectivity by carefully selecting substituents on the alkene precursor. ntu.edu.sg Both electron-rich and electron-deficient aryl groups on the alkene are well-tolerated in these reactions. ntu.edu.sg However, sterically hindered groups, such as an ortho-tolyl group, can lead to slower reactions and lower yields. ntu.edu.sg The introduction of a methyl group at the allylic position of the substrate has been shown not to affect the diastereoselectivity. ntu.edu.sg

Another approach involves the use of chiral auxiliaries, which are enantiopure fragments temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. soton.ac.uk These auxiliaries are later removed to yield the desired enantiopure product. soton.ac.uk

The reaction of epoxides with electron-rich alkenes promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can produce substituted tetrahydrofurans. mdpi.com While this method is often highly regioselective, it generally results in low diastereoselectivity. mdpi.com However, when commercially available ethyl 3-methyl-3-phenylglycidate is used as the epoxide substrate, moderate to good diastereoselectivities can be achieved. mdpi.com

The table below summarizes the effect of substrate design on the diastereoselectivity of tetrahydrofuran (B95107) synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Styrene (B11656) oxide | α-Methylstyrene | HFIP | 2-Methyl-2,4-diphenyltetrahydrofuran | Low | Moderate | mdpi.com |

| Ethyl 3-methyl-3-phenylglycidate | α-Methylstyrene | HFIP | Densely substituted tetrahydrofuran | Moderate to Good | 43% | mdpi.com |

| Alkenes with electron-rich/deficient aryl groups | N/A | NBS or Selectfluor | 3,4-cis-disubstituted tetrahydrofurans | High | N/A | ntu.edu.sg |

| Alkene with ortho-tolyl group | N/A | NBS or Selectfluor | 3,4-cis-disubstituted tetrahydrofuran | N/A | Moderate | ntu.edu.sg |

| Alkene with allylic methyl group | N/A | NBS or Selectfluor | 3,4-cis-disubstituted tetrahydrofuran | High | N/A | ntu.edu.sg |

N/A: Not available in the provided search results.

Reaction conditions play a pivotal role in directing the diastereoselectivity of the synthesis of 4-phenyltetrahydrofuran-3-ol derivatives. Factors such as the choice of catalyst, solvent, temperature, and reagents can significantly impact the stereochemical outcome.

For example, in palladium-catalyzed oxidative cyclization reactions, the combination of PdCl₂ and 1,4-benzoquinone (B44022) (BQ) as a co-oxidant in THF or toluene (B28343) has been shown to increase diastereoselectivity. acs.org In one instance, this system led to a 6:1 diastereomeric ratio in favor of the desired product. acs.org In contrast, using Pd(OAc)₂/Cu(OAc)₂ resulted in a much lower 2:1 diastereomeric ratio. acs.org The choice of solvent is also crucial, with THF and toluene proving to be the most effective in terms of both yield and diastereoselectivity in certain palladium-catalyzed reactions. acs.org

The use of specific reagents can also dictate the stereochemical course of a reaction. For instance, in the synthesis of 3,4-cis-disubstituted tetrahydrofurans, both N-bromosuccinimide (NBS) in trifluoroethanol and Selectfluor in a mixture of nitromethane (B149229) and trifluoroethanol can lead to high diastereoselectivities. ntu.edu.sg

Temperature is another critical parameter. In some enantioselective selenoetherification reactions, lowering the reaction temperature can lead to increased selectivity, although it may also result in incomplete conversion. nih.gov

The following table details how different reaction conditions can influence the diastereoselectivity of tetrahydrofuran synthesis.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Diastereomeric Ratio (d.r.) | Reference |

| Palladium-catalyzed oxidative cyclization | PdCl₂ / BQ | THF/Toluene | 60 °C | 6:1 | acs.org |

| Palladium-catalyzed oxidative cyclization | Pd(OAc)₂ / Cu(OAc)₂ | N/A | 25 °C | 2:1 | acs.org |

| Synthesis of 3,4-cis-disubstituted tetrahydrofurans | NBS | CF₃CH₂OH | 50 °C | High | ntu.edu.sg |

| Synthesis of 3,4-cis-disubstituted tetrahydrofurans | Selectfluor | MeNO₂-CF₃CH₂OH | 50 °C | High | ntu.edu.sg |

| Enantioselective selenoetherification | BINAM derived thiophosphoramide / N-(2-nitrophenylselenenyl)succinimide / MsOH | N/A | -12 °C | Increased selectivity | nih.gov |

N/A: Not available in the provided search results.

Enantioselective Synthesis and Enantiomeric Purity

Achieving high enantiomeric purity is a primary goal in the synthesis of chiral molecules like 4-phenyltetrahydrofuran-3-ol, as different enantiomers can exhibit distinct biological activities.

Several strategies have been developed to synthesize enantiopure tetrahydrofuranols. One common approach is the use of chiral catalysts, such as chiral Lewis bases or metal complexes with chiral ligands, to induce asymmetry in the reaction. soton.ac.uknih.gov For example, BINAM-derived thiophosphoramides have been used as catalysts in the asymmetric intramolecular selenoetherification of olefins to produce cyclic seleno ethers with moderate to good enantioselectivities. nih.gov

Another powerful technique is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate. ub.edu A limitation of this method is that the theoretical maximum yield for the desired enantiomer is 50%. ub.edu

The use of starting materials from the "chiral pool," which are naturally occurring enantiopure compounds, is another effective strategy. soton.ac.ukmdpi.com For instance, (R)-2,3-O-cyclohexylidene glyceraldehyde, derived from D-mannitol, can be used to prepare enantiopure chiral nitroalkenes, which are valuable precursors for densely functionalized chiral molecules. mdpi.com

Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, have proven effective. For example, the asymmetric reduction of α-, β-, and γ-chloroalkyl aryl ketones using whole-cell biocatalysts like baker's yeast can produce optically active chlorohydrins with high enantiomeric ratios. mdpi.com These chlorohydrins can then be cyclized to the corresponding chiral α-aryl-substituted cyclic ethers without loss of enantiomeric integrity. mdpi.com

Dynamic kinetic resolution (DKR) is a more advanced strategy that can theoretically convert 100% of a racemic starting material into a single enantiopure product. wikipedia.org This is achieved by combining a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. ub.eduprinceton.edu For DKR to be successful, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

DKR has been applied to the synthesis of various chiral compounds. For instance, palladium catalysts have been used for the racemization of allylic substrates in DKR processes. tuwien.at In the context of tetrahydrofuran synthesis, an enantioselective version of the ring-expansion of epoxides to tetrahydrofurans has been explored via a dynamic kinetic asymmetric transformation (DyKAT) using chiral Fe(III) porphyrins as catalysts. acs.org

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms in a molecule is crucial. Various analytical techniques are employed to assign the absolute and relative stereochemistry of 4-phenyltetrahydrofuran-3-ol and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR techniques, is a powerful tool for determining the relative stereochemistry of diastereomers. acs.org For example, Nuclear Overhauser Effect (NOE) correlations can provide information about the spatial proximity of different protons in a molecule, which helps in assigning the relative configuration of substituents on the tetrahydrofuran ring. uni-regensburg.de

X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound.

Chiral High-Performance Liquid Chromatography (HPLC) is widely used to determine the enantiomeric excess (ee) of a chiral compound. mdpi.comacs.org By using a chiral stationary phase, the enantiomers of a racemic mixture can be separated and quantified.

The specific rotation of a chiral compound, measured using a polarimeter, can also be used to help determine the absolute configuration by comparing the experimental value to that of a known standard. oup.com

Spectroscopic Techniques for Stereoisomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and widely used tool for differentiating between the diastereomers of substituted tetrahydrofurans. The distinct chemical environments of protons and carbon atoms in different stereoisomers lead to discernible variations in their respective spectra.

Key spectroscopic features used for distinction include:

Chemical Shifts (δ): The electronic environment around a nucleus influences its resonance frequency. In different diastereomers, the spatial orientation of the phenyl and hydroxyl groups, as well as other substituents, causes notable changes in the chemical shifts of the protons and carbons of the tetrahydrofuran ring. For instance, in mixtures of diastereomers of 2-benzyl-5-methoxy-4-methyl-3-phenyltetrahydrofuran, the ratio of isomers can be determined from the ¹H NMR spectra of the crude product. wiley-vch.de

Coupling Constants (J): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in assigning the relative stereochemistry (cis or trans) of substituents. For example, a larger coupling constant is typically observed for trans-protons, while a smaller coupling constant suggests a cis-relationship. This principle has been applied to determine the stereochemistry of various substituted tetrahydrofurans. magritek.com

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates they are close in space, which is invaluable for confirming stereochemical assignments, particularly for complex ring systems.

In one study, a redox-relay Heck approach was used to synthesize substituted tetrahydrofurans, and the diastereomeric ratio of the products was determined to be 12.6:1 by ¹H NMR. semanticscholar.org The major diastereoisomer of (2-(but-3-en-1-yl)-5-phenyltetrahydrofuran exhibited specific signals in both ¹H and ¹³C NMR spectra that allowed for its characterization. semanticscholar.org

Table 1: Selected ¹H and ¹³C NMR Data for a Major Diastereoisomer of a 4-Phenyltetrahydrofuran-3-ol Derivative Analogue semanticscholar.org

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | |

| Aromatic H | 7.34–7.20 (m) |

| Olefinic H | 5.87 (ddt), 5.14 (dddd), 5.10 (ddt) |

| THF Ring H | 4.26 (dd), 4.26–4.20 (m), 3.73 (dd), 3.44 (app quint) |

| Alkyl H | 2.45–2.39 (m), 2.36–2.30 (m), 2.15–2.05 (m) |

| ¹³C NMR | |

| Aromatic C | 142.5, 128.5, 127.3, 126.5 |

| Olefinic C | 134.8, 117.1 |

| THF Ring C | 78.7, 74.7 |

| Alkyl C | 44.5, 40.4, 39.1 |

Data corresponds to the major diastereoisomer of (2-(but-3-en-1-yl)-5-phenyltetrahydrofuran, an analogue of 4-phenyltetrahydrofuran-3-ol.

Furthermore, the synthesis of various optically active substituted tetrahydrofuran derivatives for use as HIV-1 protease inhibitors relied on ¹H-NMR to determine diastereomeric ratios. For example, the reduction of a hemiketal intermediate furnished an allyl derivative as a major product with a diastereomeric ratio of 10:1, as determined by ¹H-NMR. nih.gov

Crystallographic Studies

While spectroscopic methods are powerful for determining relative stereochemistry and diastereomeric ratios, X-ray crystallography provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

X-ray crystallography has been instrumental in confirming the stereochemical identity of enantiomers of substituted tetrahydrofuran derivatives. For instance, the stereochemistry of enantiomeric alcohols used in the synthesis of HIV-1 protease inhibitors was previously determined by X-ray crystallographic analysis. nih.gov This technique was also crucial in structural studies of darunavir, a potent HIV-1 protease inhibitor, which incorporates a stereochemically defined bis-tetrahydrofuranyl (bis-THF) urethane. nih.gov The X-ray structure of an inhibitor (23c) bound to HIV-1 protease revealed extensive interactions, including a unique water-mediated hydrogen bond. nih.gov

In another example, the crystal structure of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one, which contains a tetrahydrofuran ring, unambiguously established the configuration of six stereocenters. researchgate.net Similarly, the proposed relative configuration of altholactone, a natural product containing a tetrahydrofuran ring, was confirmed by X-ray crystallographic analysis. oup.com

Table 2: Crystallographic Data for a Tetrahydrofuran-Containing Compound researchgate.net

| Parameter | Value |

| Compound | (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one |

| Formula | C₂₁H₃₆O₃ |

| Crystal System | Not specified in abstract |

| Key Structural Features | Oxolane (tetrahydrofuran) ring |

| Stereocenters Established | Six, including C5(R), C6(R), C9(R), C11(S), C13(R), and C16(R) |

| Intermolecular Interactions | O-H···O2 and C-H···O-H hydrogen bonds |

The combination of spectroscopic and crystallographic techniques provides a comprehensive toolkit for the stereochemical analysis of 4-phenyltetrahydrofuran-3-ol derivatives. NMR spectroscopy allows for the rapid assessment of diastereomeric purity and the assignment of relative stereochemistry in solution, while X-ray crystallography offers definitive proof of the absolute and relative configuration in the solid state.

Derivatization and Transformations of 4 Phenyltetrahydrofuran 3 Ol Scaffolds

Ring-Opening Reactions of Tetrahydrofuranols

The tetrahydrofuran (B95107) ring, while generally stable, can undergo ring-opening reactions under specific conditions to yield linear 1,4-diol derivatives. These reactions are often driven by acid catalysis or reductive cleavage. The regioselectivity of the cleavage is influenced by the substitution pattern on the ring and the nature of the reagents used. iisc.ac.in

Acid-catalyzed ring-opening typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons. For 2-aryloxytetrahydrofurans, treatment with Lewis acids like aluminum chloride (AlCl₃) in ether can lead to cleavage, yielding a phenol (B47542) and polymeric products derived from the resulting dihydrofuran. rsc.org Reductive cleavage offers another pathway. Hydrogenolysis of 2-aryloxytetrahydrofurans with reagents like aluminum hydride chloride (AlH₂Cl) results in exclusive exo C-O bond cleavage, producing 4-aryloxy-1-butanols without cleaving the ring itself. rsc.org

In the context of 4-phenyltetrahydrofuran-3-ol, acidic conditions could potentially lead to the formation of 1-phenyl-1,4-butanediol derivatives, although this transformation is often reversible. The cyclization of 1,4-diols to form tetrahydrofurans is a common synthetic strategy, and the reverse reaction is subject to thermodynamic control. researchgate.netacs.org For instance, the cyclization of diols is often promoted by Brønsted or Lewis acids, which can also catalyze the reverse ring-opening reaction, establishing an equilibrium that can be shifted based on reaction conditions. acs.orgresearchgate.net The stability of potential carbocation intermediates plays a significant role; the phenyl group at the 4-position can stabilize a carbocation at the adjacent C-5 position, influencing the regioselectivity of a potential ring-opening event.

Post-Cyclization Functional Group Interconversions

Once the 4-phenyltetrahydrofuran-3-ol scaffold is formed, its hydroxyl group serves as a handle for a wide range of functional group interconversions, allowing for the introduction of diverse functionalities while preserving the core heterocyclic structure.

A primary transformation is the oxidation of the secondary alcohol at the C-3 position to the corresponding ketone, 4-phenyltetrahydrofuran-3-one. This can be achieved using a variety of standard oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) is a common reagent for such oxidations of secondary alcohols to ketones. Similarly, Swern oxidation conditions, which utilize oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), are effective for converting (5-phenyltetrahydrofuran-2-yl)methanol to the corresponding aldehyde, demonstrating a methodology applicable to the oxidation of the C-3 hydroxyl group.

The hydroxyl group can also be converted into other functionalities, such as an amine. In a patented synthesis, trans-4-phenyltetrahydrofuran-3-ol is converted to its corresponding mesylate, which then undergoes nucleophilic substitution with an amine to furnish a cis-4-phenyltetrahydrofuran-3-amine derivative. This transformation is a key step in the synthesis of pharmacologically active molecules. The table below summarizes this two-step conversion.

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | trans-4-Phenyltetrahydrofuran-3-ol | Methanesulfonyl chloride, Triethylamine, Dichloromethane | trans-4-Phenyltetrahydrofuran-3-yl methanesulfonate | Activation of the hydroxyl group as a good leaving group. |

| 2 | trans-4-Phenyltetrahydrofuran-3-yl methanesulfonate | Specific primary amine (e.g., C-(3-(cyclopropylmethyl)-8-(trifluoromethyl)- researchgate.nettriazolo[4,3-a]pyridin-7-yl)methanamine) | cis-N-substituted-4-phenyltetrahydrofuran-3-amine | SN2 displacement of the mesylate by the amine, resulting in inversion of stereochemistry. |

Formation of Complex Polycyclic and Heterocyclic Structures

The substituted tetrahydrofuran motif is a core component of many natural products, particularly the furofuran lignans (B1203133), which exhibit a wide range of biological activities. The 4-phenyltetrahydrofuran-3-ol scaffold and its derivatives are key intermediates in the stereoselective synthesis of these complex polycyclic systems.

A prominent example is the total synthesis of (±)-paulownin. In this synthesis, a formal [3+2]-cycloaddition between an α-silyloxy aldehyde and a styrene (B11656) derivative is mediated by a Lewis acid to generate a highly substituted 2-aryl-3-alkyltetrahydrofuran-4-ol. This core structure is then further elaborated through subsequent reactions to construct the second fused furan (B31954) ring, completing the furo[3,4-c]furan skeleton of paulownin (B29309). Radical cyclization is another powerful strategy. For instance, a tin hydride-mediated radical cyclization of a bromoether precursor containing an appropriately positioned aryl group and double bond can stereoselectively form the tetrahydrofuran ring, which is then converted to furofuran lignans like paulownin and isogmelinol.

These synthetic strategies highlight the utility of the tetrahydrofuran scaffold as a template upon which additional rings can be constructed. The stereochemistry of the substituents on the initial tetrahydrofuran ring directs the stereochemical outcome of the subsequent cyclization reactions, making these intermediates crucial for the total synthesis of complex natural products.

| Lignan (B3055560) Class | Key Synthetic Strategy | Precursor Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Furofuran Lignans (e.g., Paulownin) | Lewis Acid-Mediated [3+2] Cycloaddition | α-Silyloxy aldehyde and Styrene | 2,3,4-Trisubstituted Tetrahydrofuran-4-ol | |

| Furofuran Lignans (e.g., Paulownin, Isogmelinol) | Radical Cyclization | Acyclic Bromoether | Fused Furo[3,4-c]furan System | |

| Tetrahydrofuran Lignans (e.g., Burseran) | Radical-Mediated Carbocyclization | Substituted Cinnamyl Alcohol Derivative | Substituted Tetrahydrofuran Aldehyde | researchgate.net |

Strategic Incorporation into Molecular Frameworks

The 4-phenyltetrahydrofuran-3-ol unit serves as a valuable building block for the strategic construction of larger, functionally complex molecules, particularly in the field of medicinal chemistry. Its defined stereochemistry and the presence of modifiable functional groups allow it to be incorporated as a key structural element in pharmacologically active compounds.

A significant application is in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which are of interest for treating neurological and psychiatric disorders. In a patented route, trans-4-phenyltetrahydrofuran-3-ol is synthesized via the ring opening of 3,4-epoxytetrahydrofuran with phenylmagnesium bromide in the presence of a copper catalyst. This alcohol is then converted to a cis-amine derivative as described in section 5.2. This amine is a crucial intermediate that is subsequently coupled with another heterocyclic fragment to yield the final mGluR2 modulator, such as cis-N-{[3-(cyclopropylmethyl)-8-(trifluoromethyl) researchgate.nettriazolo[4,3-a]pyridin-7-yl]methyl}-4-phenyltetrahydrofuran-3-amine. The tetrahydrofuran ring in this structure acts as a rigid spacer that correctly orients the phenyl group and the amine substituent for optimal interaction with the receptor.

Computational and Theoretical Studies on 4 Phenyltetrahydrofuran 3 Ol

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has been extensively utilized to investigate the reaction pathways for the formation of tetrahydrofuran (B95107) rings, including those with phenyl substituents. DFT calculations help in mapping out the potential energy surfaces of reactions, identifying intermediates and transition states, and determining the most favorable reaction routes.

For instance, in the acid-catalyzed cyclization of vinylsilyl alcohols to form substituted tetrahydrofurans, DFT calculations have been employed to understand the reaction pathways. rsc.org These calculations can elucidate the mechanism, which may involve the formation of a stabilized β-silylcarbocation followed by intramolecular addition of the alcohol. rsc.org The computed reaction pathways can help explain the observed stereoselectivity of the cyclization. rsc.org

Similarly, DFT calculations have been used to study the intramolecular substitution of non-derivatized alcohols to form five-membered heterocycles. diva-portal.org These studies can reveal bifunctional activation modes where a catalyst, such as phosphinic acid, simultaneously activates both the nucleophile and the leaving group, proceeding through a unique bridging transition state in an SN2-type mechanism. diva-portal.org

In the context of [3+2] cycloaddition reactions forming tetrahydrofuran structures, DFT has been instrumental. researchgate.net For example, the reaction between an oxirane and an alkene to form a tetrahydrofuran derivative was studied, revealing a domino reaction mechanism. researchgate.net The calculations showed that the reaction proceeds through a thermal ring-opening of the oxirane to form a carbonyl ylide, which then undergoes a non-concerted, pseudoradical-type reaction with the alkene. researchgate.net These theoretical studies are crucial for understanding the molecular mechanism and rationalizing the observed regioselectivity. researchgate.net

The following table summarizes findings from DFT calculations on related tetrahydrofuran-forming reactions:

| Reaction Type | Key Computational Findings | Reference |

| Acid-catalyzed cyclization of vinylsilyl alcohols | Elucidation of reaction pathways via β-silylcarbocation intermediates. | rsc.org |

| Intramolecular substitution of alcohols | Identification of a bifunctional Brønsted acid/base catalytic mechanism with a bridging transition state. | diva-portal.org |

| [3+2] Cycloaddition of carbonyl ylides | Characterization of a domino reaction involving a pseudoradical-type mechanism. | researchgate.net |

Prediction and Elucidation of Stereoselectivity

Computational methods are powerful in predicting and explaining the stereochemical outcomes of reactions leading to chiral molecules like 4-phenyltetrahydrofuran-3-ol. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed.

In the synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols via a formal [3+2] cycloaddition, the stereoselectivity of the reaction can be rationalized by examining the transition state models. researchgate.net The Lewis acid-mediated reaction of α-silyloxy aldehydes with styrenes shows that the stereochemical outcome is dictated by the relative energies of the competing transition states leading to different diastereomers. researchgate.net

DFT calculations have also been used to understand the influence of substituents on the stereoselectivity of electrophilic cyclizations of vinylsilyl alcohols. rsc.org The calculations can show how allylic substituents, for example, control the stereochemical outcome by favoring certain conformations in the transition state, leading to a high diastereoselectivity for the 2,3-trans-tetrahydrofuran product. rsc.org The energy difference between competing transition state structures, even if small, can account for the observed moderate to high stereoselectivity. rsc.org

The stereoselectivity of cycloaddition reactions is another area where theoretical studies have provided significant insights. For the [3+2] cycloaddition of carbonyl ylides with activated alkenes, DFT calculations have been used to explain the predominant formation of cis or endo stereoisomers. researchgate.net These calculations can rationalize the observed stereoselectivity by analyzing the geometries and energies of the various possible transition states. researchgate.net

| Reaction | Stereochemical Outcome | Computational Rationale | Reference |

| Formal [3+2] cycloaddition of α-silyloxy aldehydes | Diastereoselective formation of 3-alkyl-2-aryltetrahydrofuran-4-ols | Analysis of transition state models. | researchgate.net |

| Electrophilic cyclization of vinylsilyl alcohols | High 2,3-trans stereoselectivity | Allylic substituent control favoring specific transition state conformations. | rsc.org |

| [3+2] Cycloaddition of carbonyl ylides | Predominant formation of cis or endo isomers | Energy differences between diastereomeric transition states. | researchgate.net |

Conformation Analysis and Energetic Profiles

For the domino reaction between an oxirane and 2-cyclopentenone to form a tetrahydrofuran derivative, a full energetic profile was calculated using DFT. researchgate.net This profile included the relative Gibbs free energies of reactants, transition states, intermediates, and products. researchgate.net Such a profile helps to identify the rate-determining step of the reaction, which in this case was the initial thermal ring-opening of the oxirane. researchgate.net

Conformational analysis is also key to understanding stereoselectivity. In the acid-catalyzed cyclization of vinylsilyl alcohols, the relative stability of different conformers of the starting material can influence the reaction outcome. rsc.org A small energy difference between conformers can lead to moderate stereoselectivity, with the major product arising from the cyclization of the more stable conformer. rsc.org Repulsive steric interactions in certain conformers can disfavor their participation in the cyclization, thus influencing the product distribution. rsc.org

The energetic profiles calculated by DFT can also reveal the thermodynamic stability of the final products. For instance, in the cyclization of a vinylsilyl alcohol, the trans-tetrahydrofuran product was found to be significantly more stable thermodynamically than the cis isomer, which is consistent with the experimental observations. rsc.org

| System | Computational Method | Key Findings | Reference |

| Domino reaction of oxirane and 2-cyclopentenone | DFT | Complete energetic profile calculated, identifying the rate-determining step. | researchgate.net |

| Acid-catalyzed cyclization of vinylsilyl alcohols | DFT | Conformational analysis explained moderate stereoselectivity based on conformer stability. | rsc.org |

| Cyclization of a vinylsilyl alcohol | DFT | The trans-tetrahydrofuran product was found to be the thermodynamically more stable isomer. | rsc.org |

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for understanding reaction rates and selectivity.

In the context of iridium-catalyzed asymmetric fluoroalkylation reactions, which can lead to precursors for substituted tetrahydrofurans, computational studies have been used to model the transition states to understand the origins of enantioselectivity. escholarship.org These models can provide a detailed picture of the interactions between the substrate and the chiral catalyst in the enantiodetermining step. escholarship.org

For the intramolecular substitution of alcohols catalyzed by phosphinic acid, DFT calculations have characterized a unique bridging transition state. diva-portal.org In this transition state, the catalyst interacts with both the nucleophilic hydroxyl group and the leaving group, facilitating the SN2-type reaction. diva-portal.org The calculated energy of this transition state can be compared with that of uncatalyzed or differently catalyzed pathways to demonstrate the efficacy of the chosen catalyst. diva-portal.org

In the [3+2] cycloaddition forming tetrahydrofurans, the geometries of the transition states involved in the reaction of the carbonyl ylide with the alkene were optimized using DFT. researchgate.net The analysis of these transition state structures, including the lengths of the forming bonds, allowed the classification of the reaction as a non-concerted, two-stage, one-step process. researchgate.net This level of detail is crucial for a deep understanding of the reaction mechanism.

| Reaction | Transition State Feature | Significance | Reference |

| Iridium-catalyzed asymmetric fluoroalkylation | Detailed model of catalyst-substrate interaction | Explains the origin of enantioselectivity. | escholarship.org |

| Phosphinic acid-catalyzed intramolecular substitution | Unique bridging transition state | Demonstrates the bifunctional role of the catalyst in lowering the activation energy. | diva-portal.org |

| [3+2] Cycloaddition of a carbonyl ylide | Non-concerted, two-stage, one-step transition state | Provides a detailed mechanistic classification of the cycloaddition. | researchgate.net |

Advanced Synthetic Applications of 4 Phenyltetrahydrofuran 3 Ol and Analogs

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chirally pure substituted tetrahydrofurans are crucial building blocks in organic synthesis, valued for their role in constructing complex molecules like lignans (B1203133) and marine epoxylipids. thieme-connect.comacs.org The development of stereoselective methods to synthesize these scaffolds is critical, as nature often provides only specific stereoisomers in limited quantities. thieme-connect.com Analogs of 4-phenyltetrahydrofuran-3-ol, particularly 2,5-diaryl-3,4-disubstituted tetrahydrofurans, are challenging synthetic targets due to the need to control the relative and absolute stereochemistry at up to four contiguous stereocenters. thieme-connect.comacs.org

Various synthetic strategies have been devised to access these important structures. One notable approach involves the BF₃·OEt₂-promoted deoxygenation and epimerization of a cyclic hemiketal, which allows for the stereoselective reduction of oxocarbenium ion intermediates. acs.orgnih.gov This method has been successfully applied to the total synthesis of several 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, including (-)-Odoratisol C, (-)-Futokadsurin A, and (-)-Veraguensin. acs.orgnih.gov Other powerful techniques include:

Intramolecular cyclization of 1,4-diarylbutanediols. thieme-connect.comthieme-connect.com

Palladium-catalyzed alkoxy-carbonylation of specific epoxides. researchgate.net

Asymmetric aldol (B89426) reactions to install adjacent chiral centers. thieme-connect.com

Redox-relay Heck reactions of compounds like cis-butene-1,4-diol to generate 3-aryl tetrahydrofurans. organic-chemistry.org

These methods provide access to a diverse range of tetrahydrofuran (B95107) derivatives, demonstrating the significant role of compounds like 4-phenyltetrahydrofuran-3-ol as foundational chiral synthons. The ability to stereoselectively synthesize both cis- and trans-2,5-disubstituted tetrahydrofurans further broadens their applicability in the total synthesis of natural products. arkat-usa.org

Table 1: Synthetic Methods for Chiral Tetrahydrofuran Analogs

| Method | Key Features | Target Analogs | Ref. |

|---|---|---|---|

| Reductive Deoxygenation/Epimerization | Uses BF₃·OEt₂ on cyclic hemiketals | 2,5-Diaryl-3,4-dimethyltetrahydrofurans | acs.orgnih.gov |

| Evans Asymmetric Aldol Reaction | Installs C2/C3 stereocenters | 2,3,4,5-tetrasubstituted THFs | thieme-connect.com |

| Redox-Relay Heck Reaction | Starts from cis-butene-1,4-diol | 3-Aryl tetrahydrofurans | organic-chemistry.org |

| Intramolecular Cyclization | Cyclization of 1,4-diarylbutanediols | 2,5-Diaryltetrahydrofurans | thieme-connect.comthieme-connect.com |

| Palladium-Catalyzed Cyclization | Alkoxy-carbonylation of epoxides | 2,5-disubstituted-3-oxygenated THFs | researchgate.net |

Integration into Aspartyl Protease Inhibitor Scaffolds

The tetrahydrofuran ring is a key structural element in the design of potent inhibitors for aspartyl proteases, a class of enzymes critical to the life cycle of viruses like HIV and implicated in diseases such as Alzheimer's. The bis-tetrahydrofuran (bis-THF) moiety, in particular, has been a cornerstone in the development of highly effective HIV-1 protease inhibitors like Darunavir. acs.org This scaffold acts as a high-affinity nonpeptidal P2 ligand, forming strong hydrogen bonds with the backbone NH groups of Asp29 and Asp30 in the enzyme's active site. acs.org

Structure-based drug design has led to the creation of numerous analogs where the THF scaffold is modified to enhance binding interactions and overcome drug resistance. Research has focused on incorporating various substituents onto the THF ring to probe interactions within the S2-subsite of the protease. rsc.org Key findings include:

Tricyclic P2 Ligands: Novel crown-like tetrahydropyrano-tetrahydrofuran ligands have been designed to create additional van der Waals interactions within the active site, leading to inhibitors with very potent activity against multidrug-resistant HIV-1 variants. rsc.orgnih.gov

Substituted Bis-THF Analogs: The introduction of basic amines at the C4 position of the bis-THF ring can create unique hydrogen bonding interactions with the Gly48 residue in the enzyme's flap region, improving antiviral activity over existing drugs like darunavir. osti.gov

Meso-Bicyclic Ligands: To simplify synthesis by removing stereocenters, meso-bicyclic ligands have been designed to mimic the binding of chiral fused cyclopentyl-THF (Cp-THF) urethanes, which have shown impressive potency. rsc.org

Beyond HIV, THF-based structures are being explored as inhibitors for β-secretase (BACE1), an aspartyl protease involved in the formation of amyloid-β plaques in Alzheimer's disease. researchgate.netnih.gov Scaffold hopping from existing leads has identified novel inhibitor classes, and computational modeling is used to design new derivatives with improved properties, such as the ability to cross the blood-brain barrier. researchgate.netnih.govplos.org

Table 2: Tetrahydrofuran Analogs in Aspartyl Protease Inhibitors

| Inhibitor Type | Scaffold Feature | Target Enzyme | Key Interaction | Ref. |

|---|---|---|---|---|

| Darunavir Analog | Substituted bis-THF | HIV-1 Protease | H-bonds with Asp29/Asp30 | acs.org |

| Tricyclic Analog | Crown-like tetrahydropyrano-THF | HIV-1 Protease | van der Waals forces | nih.gov |

| Amino-bis-THF Analog | C4-amino substituted bis-THF | HIV-1 Protease | H-bonds with Gly48 flap region | osti.gov |

| BACE1 Inhibitor | Aminoisoindoles / Dihydroisocytosines | BACE1 | Scaffold hopping from THF-like fragments | researchgate.net |

Contribution to the Synthesis of Polyketide Macrolide Fragments

Numerous total syntheses of marine polyketides have relied on elegant strategies to construct the substituted THF ring with precise stereochemical control. nih.gov Common strategies include:

Intramolecular Cyclization: Diol mesylates, often prepared via Sharpless asymmetric dihydroxylation, can undergo base-mediated intramolecular cyclization to yield 2,5-trans-disubstituted tetrahydrofurans, a core structure in amphidinolides. mdpi.comnih.gov

Oxidative Cyclization: Cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols is another effective method for producing trans-disubstituted THF rings, as demonstrated in the synthesis of formosalides. nih.gov

Acid-Mediated Cyclization: In the synthesis of plakortone Q, a central THF moiety with four consecutive stereocenters was constructed via acid-mediated 5-endo-tet cyclization of an epoxydiol intermediate. jst.go.jp

TBAF-Mediated Oxa-Michael Addition: This method has been used to selectively form 1,4-trans tetrahydrofuran rings, a key step in the synthesis of amphidinolides C and F. mdpi.com

These synthetic fragments are then carried forward and integrated into the larger macrolide structure. For instance, in a library synthesis of THF-containing polyketide-like macrolides, northern and southern hemisphere building blocks (one containing the THF moiety) were coupled and then cyclized via ring-closing metathesis to form the final macrocycle. rsc.org The ability to synthesize these complex fragments allows for the production of natural products and their analogs for biological evaluation and drug discovery programs. nih.govresearchgate.net

Precursors for Advanced Organic Materials

While renowned for its role in pharmaceuticals and fine chemical synthesis, the tetrahydrofuran scaffold, including its phenyl-substituted derivatives, also serves as a precursor for advanced organic materials. The fundamental reactivity of the THF ring allows it to be used in polymerization and for the functionalization of other materials. atamanchemicals.comwikipedia.orglaballey.com

A primary application of THF itself is as a monomer in the production of poly(tetramethylene ether) glycol (PTMEG). wikipedia.orgchemicals.co.uk In the presence of strong acids, THF undergoes ring-opening polymerization to form this linear polymer, which is a critical component in the manufacture of elastomeric polyurethane fibers like Spandex. wikipedia.orgchemicals.co.uk

Beyond this, functionalized tetrahydrofurans are being explored for more specialized applications:

Functional Polymers: Tetrahydrofuran and its derivatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are used as monomers and co-monomers in the synthesis of polyether polyols, which are components for adhesives and other polymers. researchgate.net

Organic Electronics: Furan (B31954) and its derivatives, the aromatic precursors to tetrahydrofurans, are used to create semiconductor materials for applications in organic photovoltaics. acs.org The hydrogenation and dehydrogenation of the furan/tetrahydrofuran system are also being investigated for hydrogen chemical storage. acs.org

Nanomaterials: Janus T4 tetrapod silsesquioxanes, which are molecular precursors with distinct functional faces, can be synthesized to be soluble in THF, facilitating further functionalization to create materials for catalysis, surface coatings, and other applications. mdpi.com

The phenyl group in a molecule like 4-phenyltetrahydrofuran-3-ol can add valuable properties such as thermal stability and specific electronic interactions, making its derivatives potentially useful building blocks for functional polymers and organic electronic materials.

Table 3: Compounds Mentioned in This Article

| Compound Name | |

|---|---|

| (-)-Futokadsurin A | |

| (-)-Odoratisol C | |

| (-)-Veraguensin | |

| 2-methyltetrahydrofuran (2-MeTHF) | |

| 4-Phenyltetrahydrofuran-3-ol | |

| Darunavir | |

| Poly(tetramethylene ether) glycol (PTMEG) |

Future Perspectives in 4 Phenyltetrahydrofuran 3 Ol Research

Development of Novel Catalytic Systems

The synthesis of 4-phenyltetrahydrofuran-3-ol, often achieved through the hydrogenation of a furanone precursor, is heavily reliant on the catalytic system employed. Future research will likely concentrate on developing more efficient, selective, and robust catalysts.

One promising avenue is the advancement of metal-free catalytic hydrogenation . Systems utilizing frustrated Lewis pairs (FLPs) or borane catalysts like tris(perfluorophenyl)borane have demonstrated the ability to hydrogenate various unsaturated compounds, including imines. rsc.org The application of such metal-free systems to the synthesis of 4-phenyltetrahydrofuran-3-ol could offer advantages in terms of cost, toxicity, and ease of purification by avoiding residual trace metals in the final product.

Additionally, the development of novel heterogeneous catalysts is a key area of interest. For instance, molybdenum-sulfur complexes have been shown to be effective for the hydrogenation of unactivated olefins under mild conditions. nih.gov Similarly, copper-based catalysts supported on metal-organic frameworks (MOFs), such as Cu/MOF-808, have been successfully used for the transfer hydrogenation of furan (B31954) derivatives using formic acid as a hydrogen source. mdpi.com Research into adapting these types of catalysts for the specific hydrogenation of 4-phenylfuran-3(2H)-one could lead to highly active and recyclable catalytic systems.

| Catalyst Type | Potential Advantages | Relevant Research Area |

| Metal-Free Catalysts (e.g., FLPs) | Avoids metal contamination, lower toxicity | Hydrogenation of unsaturated precursors rsc.orgresearchgate.net |

| Heterogeneous Catalysts (e.g., MOFs) | Recyclability, stability, high activity | Transfer hydrogenation of furan derivatives mdpi.com |

| Molybdenum-Sulfur Complexes | Activity under mild conditions, broad substrate scope | Hydrogenation of olefins nih.gov |

The ongoing investigation into catalytic systems for the hydrogenation of furfural and its derivatives provides a fertile ground for discovering new catalysts applicable to 4-phenyltetrahydrofuran-3-ol synthesis. mdpi.com The focus will be on achieving high selectivity for the desired alcohol product while minimizing side reactions.

Innovations in Stereocontrol Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. As 4-phenyltetrahydrofuran-3-ol possesses two stereocenters, the development of innovative methods for controlling its stereochemistry is of paramount importance.

Asymmetric organocatalysis represents a rapidly evolving field with significant potential. Organocatalytic approaches, such as those employing tandem iminium-enamine catalysis, have been successfully used to synthesize highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net Adapting these strategies to the synthesis of 4-phenyltetrahydrofuran-3-ol could provide a direct and efficient route to enantiomerically pure isomers.

Another key area is asymmetric hydrogenation and transfer hydrogenation . While direct asymmetric hydrogenation of some N-heteroaromatics remains a challenge, significant progress has been made with related substrates. mdpi.com The development of chiral transition-metal catalysts (e.g., based on ruthenium or iridium) that can effectively reduce the carbonyl group of a 4-phenylfuranone precursor in a stereoselective manner is a major goal. The use of chiral auxiliaries or chiral borane reagents, similar to Corey's oxazaborolidine system for the reduction of benzopyran-4-ones, could also be explored to achieve high enantioselectivity. documentsdelivered.com

Future work may also focus on diastereoselective radical cyclizations, where the use of Lewis acids has been shown to control the stereochemical outcome in the synthesis of substituted tetrahydrofurans.

| Methodology | Key Feature | Potential Application |

| Asymmetric Organocatalysis | Metal-free, high stereoselectivity | Direct asymmetric synthesis of tetrahydrofuran (B95107) cores researchgate.net |

| Asymmetric Hydrogenation | Use of chiral metal catalysts | Enantioselective reduction of furanone precursors mdpi.com |

| Diastereoselective Radical Cyclization | Lewis acid-controlled stereochemistry | Synthesis of specific diastereomers of substituted tetrahydrofurans |

Green Chemistry Approaches in Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and improve process safety and efficiency. mdpi.com The synthesis of 4-phenyltetrahydrofuran-3-ol is an area ripe for the application of such approaches.

A primary focus is the use of green solvents . Traditional syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of greener alternatives, such as water, ethanol, glycerol, or supercritical carbon dioxide (scCO₂), could significantly reduce the environmental footprint of the synthesis. mdpi.com

Solvent-free synthesis or mechanochemical methods, such as ball milling, represent another important green approach. researchgate.net These techniques can reduce waste, minimize energy consumption, and sometimes lead to higher yields and shorter reaction times. mdpi.com

Furthermore, the principles of atom economy and catalysis are central to green chemistry. The development of catalytic systems, as discussed in section 8.1, is inherently a green approach as it reduces the need for stoichiometric reagents and minimizes waste. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, also offers a highly selective and environmentally benign route that could be explored for the synthesis of 4-phenyltetrahydrofuran-3-ol.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Green Solvents | Replacing traditional organic solvents with water, ethanol, or scCO₂ | Reduced environmental impact and toxicity mdpi.com |

| Solvent-Free Conditions | Employing mechanochemistry (e.g., ball milling) | Minimized waste, lower energy consumption researchgate.net |

| Catalysis | Development of reusable heterogeneous or biocatalytic systems | Improved atom economy, reduced waste, milder reaction conditions |

| Renewable Feedstocks | Investigating synthetic routes from bio-based starting materials | Increased sustainability |

Exploration of New Derivatization Pathways

The 4-phenyltetrahydrofuran-3-ol scaffold serves as a valuable starting point for the synthesis of a diverse range of more complex molecules. Future research will undoubtedly focus on exploring new derivatization pathways to expand the chemical space accessible from this intermediate.

One area of exploration is the functionalization of the hydroxyl group. Beyond simple esterification or etherification, novel reactions could be developed to introduce more complex functionalities. For example, the hydroxyl group could be used to direct C-H activation at other positions on the ring or the phenyl group, allowing for late-stage functionalization.

Another avenue is the modification of the tetrahydrofuran ring itself. Ring-opening reactions could provide access to acyclic chiral building blocks. Alternatively, reactions that introduce additional substituents or fuse other rings onto the tetrahydrofuran core could lead to novel molecular architectures. The synthesis of spiro-ditetrahydrofuran systems from related lactone precursors demonstrates the potential for creating more complex polycyclic structures. researchgate.net

The development of radical reactions for the construction of tetrahydrofuran derivatives, such as radical carbonylation/cyclization to form tetrahydrofuran-3-ones, also opens up new possibilities for derivatization starting from related precursors. These ketones could then serve as handles for a wide range of subsequent chemical transformations.

| Derivatization Strategy | Potential Outcome | Example Precedent |

| Functionalization of the Hydroxyl Group | Introduction of diverse chemical moieties, directing group for C-H activation | Standard organic transformations |

| Modification of the Tetrahydrofuran Ring | Access to acyclic chiral synthons or novel polycyclic systems | Synthesis of spiro-ditetrahydrofurans researchgate.net |

| Radical Carbonylation/Cyclization | Formation of tetrahydrofuran-3-one analogs | Construction of ketone-functionalized heterocycles |

| Condensation with other Molecules | Synthesis of complex hybrid molecules | Furan derivatives condensed with carbohydrates researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Phenyltetrahydrofuran-3-ol to ensure stability during research?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (20–25°C). Avoid exposure to moisture, light, and oxidizing agents. Long-term stability may require refrigeration (2–8°C), but verify compatibility with the compound’s physical state (solid or liquid) . Regularly monitor for decomposition using analytical techniques like HPLC or TLC.

Q. What analytical techniques are most effective for characterizing the purity and structure of 4-Phenyltetrahydrofuran-3-ol?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the phenyl and tetrahydrofuran ring positions, with deuterated solvents (e.g., CDCl₃) for dissolution .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient elution .

- Mass Spectrometry (MS): ESI-MS or GC-MS can validate molecular weight (e.g., 415 g/mol for derivatives) and detect impurities .

Q. What are the essential safety protocols when handling 4-Phenyltetrahydrofuran-3-ol in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-certified masks) for prolonged exposure .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Waste Disposal: Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric synthesis of 4-Phenyltetrahydrofuran-3-ol to achieve high stereochemical purity?

- Methodological Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen catalysts) to induce stereoselectivity during ring-opening or cyclization steps .

- Chromatographic Resolution: Apply chiral HPLC with columns like Chiralpak® IA/IB and mobile phases of hexane/isopropanol (95:5) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry .

- Kinetic Resolution: Optimize reaction conditions (temperature, solvent polarity) to favor the desired enantiomer’s formation .

Q. What strategies are employed to resolve contradictions in reported physicochemical properties of 4-Phenyltetrahydrofuran-3-ol across different studies?

- Methodological Answer:

- Systematic Reproducibility Tests: Replicate synthesis and characterization protocols from conflicting studies under controlled conditions (e.g., solvent purity, reaction time).

- Advanced Characterization: Use X-ray crystallography to resolve structural ambiguities and differential scanning calorimetry (DSC) to verify melting points .

- Meta-Analysis: Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .

Q. What methodologies are recommended for assessing the stability of 4-Phenyltetrahydrofuran-3-ol under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer:

- Accelerated Stability Studies: Expose the compound to stress conditions (40–60°C, 75% relative humidity) and monitor degradation via HPLC-MS. Calculate degradation kinetics (Arrhenius plots) to predict shelf life .

- pH-Dependent Stability: Prepare buffered solutions (pH 3–10) and analyze hydrolytic degradation products using LC-MS. Identify labile functional groups (e.g., hydroxyl) .

- Light Sensitivity Tests: Use UV-Vis spectroscopy to detect photodegradation under controlled UV exposure (e.g., 254 nm for 24 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.